(S)-1-Phenylbut-3-en-2-amine hydrochloride

Catalog No.
S888779
CAS No.
141448-55-7
M.F
C10H14ClN
M. Wt
183.679
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Phenylbut-3-en-2-amine hydrochloride

CAS Number

141448-55-7

Product Name

(S)-1-Phenylbut-3-en-2-amine hydrochloride

IUPAC Name

(2S)-1-phenylbut-3-en-2-amine;hydrochloride

Molecular Formula

C10H14ClN

Molecular Weight

183.679

InChI

InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H/t10-;/m1./s1

InChI Key

GMQARJHXPFBJRD-HNCPQSOCSA-N

SMILES

C=CC(CC1=CC=CC=C1)N.Cl

(S)-1-Phenylbut-3-en-2-amine hydrochloride is a chiral compound characterized by its unique structural features, including a phenyl group and an amine functional group. Its molecular formula is C₁₀H₁₄ClN, with a molecular weight of approximately 183.68 g/mol. The compound is often utilized in chemical research as a building block for synthesizing more complex molecules. Its hydrochloride salt form enhances its stability and solubility in various solvents, making it a valuable reagent in organic synthesis .

  • Moderate to high toxicity upon ingestion, inhalation, or skin contact.
  • Potential for irritation or inflammation upon contact with skin or eyes.

Neuroscience research:

  • Dopamine research: (S)-1-Phenylbut-3-en-2-amine hydrochloride shares structural similarities with dopamine, a neurotransmitter involved in various brain functions, including movement, reward, and motivation. Researchers use this compound to study dopamine signaling pathways and understand their role in neurological disorders like Parkinson's disease and addiction [].
  • Neurotoxicity studies: This compound can induce neurotoxic effects in specific brain regions at high doses. Researchers use it to investigate mechanisms of neurotoxicity and develop potential neuroprotective strategies [].

Medicinal chemistry:

  • Drug design and development: The structural features of (S)-1-Phenylbut-3-en-2-amine hydrochloride serve as a starting point for designing novel drugs targeting specific receptors or enzymes in the brain. This approach helps researchers explore new treatments for neurological and psychiatric conditions [].
  • Synthesis of related compounds: This compound can serve as a building block for the synthesis of other structurally related molecules with potential therapeutic applications in various fields [].

Pharmacology research:

  • Investigating drug interactions: (S)-1-Phenylbut-3-en-2-amine hydrochloride can be used to study how other drugs interact with dopamine signaling pathways, providing valuable insights into potential drug interactions and side effects [].
  • Understanding drug metabolism: Researchers can use this compound to investigate the body's metabolism of drugs with similar structures, aiding in the development of safer and more efficacious medications [].

  • Electrophilic Aromatic Substitution: The phenyl group can participate in reactions with electrophiles, allowing for the introduction of various substituents.
  • Reduction Reactions: The compound can be reduced to yield different amine derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Under specific conditions, the compound can undergo oxidation, potentially leading to the formation of sulfone derivatives.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that (S)-1-phenylbut-3-en-2-amine hydrochloride exhibits various biological activities. Preliminary studies suggest potential applications in pharmacology, particularly due to its interaction with neurotransmitter systems. It may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. Additionally, investigations into its antimicrobial and anticancer properties are ongoing, suggesting that this compound could have therapeutic implications in treating various diseases.

The synthesis of (S)-1-phenylbut-3-en-2-amine hydrochloride typically involves several steps:

  • Formation of the Butenamine Backbone: Starting from readily available precursors, the butenamine structure is established through condensation reactions.
  • Introduction of the Phenyl Group: This step often employs electrophilic aromatic substitution techniques to attach the phenyl moiety to the butenamine backbone.
  • Conversion to Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the stable hydrochloride salt .

These methods ensure high yield and purity, making the compound suitable for various applications.

(S)-1-Phenylbut-3-en-2-amine hydrochloride finds applications across multiple fields:

  • Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic effects, particularly in neuropharmacology.
  • Chemical Intermediates: Serves as an intermediate in the production of fine chemicals and pharmaceuticals .

Its unique structural features make it a valuable compound for researchers.

Studies on (S)-1-phenylbut-3-en-2-amines' interactions with biological targets are crucial for understanding its pharmacological potential. Research has focused on its binding affinity to various receptors and enzymes involved in neurotransmission. These interactions may modulate biological pathways related to mood and cognition, thus offering insights into its potential therapeutic uses.

Several compounds share structural similarities with (S)-1-phenylbut-3-en-2-amine hydrochloride. Here are some notable examples:

Compound NameStructureKey Features
(S)-1-(4-Methylphenyl)but-3-en-2-amine hydrochlorideC₁₁H₁₅ClNContains a para-methyl substituent on the phenyl ring, affecting its biological activity.
(R)-1-Phenylbut-3-en-2-amine hydrochlorideC₁₀H₁₄ClNEnantiomer of (S)-1-phenylbut-3-en-2-amines; may exhibit different pharmacological properties.
(S)-1-(2-Naphthyl)but-3-en-2-amine hydrochlorideC₁₂H₁₈ClNFeatures a naphthyl group, potentially enhancing lipophilicity and altering receptor interactions.

These compounds illustrate the diversity within this class of amines while highlighting the unique properties of (S)-1-phenylbut-3-en-2-amines that may lead to distinct biological activities and applications .

Traditional Organic Synthesis Routes

Traditional organic synthesis routes for (S)-1-Phenylbut-3-en-2-amine hydrochloride primarily rely on established methodologies that have been refined over decades of pharmaceutical and fine chemical manufacturing [1] [27]. The most widely employed approaches include benzophenone imine alkylation, nitrobenzene reduction sequences, and Grignard-based methodologies.

The benzophenone imine alkylation route represents one of the most reliable traditional approaches for synthesizing phenylbutenamine derivatives [1]. This methodology involves the initial formation of benzophenone imine followed by treatment with allylmagnesium chloride in 2-methyltetrahydrofuran at 0°C to room temperature over 18 hours [1]. The process achieves yields of approximately 80% and offers the advantage of mild reaction conditions, though it requires multi-step workup procedures that can be labor-intensive [1].

Another established route involves the classical nitrobenzene reduction methodology, which has been extensively documented in pharmaceutical synthesis literature [28]. This approach utilizes nitrobenzene as the starting material, subjecting it to reduction with tin and concentrated hydrochloric acid under reflux conditions [28]. The three-step synthesis begins with nitration of benzene using concentrated nitric acid and concentrated sulfuric acid at temperatures between 25 to 60°C to form nitrobenzene [28]. Subsequently, the nitrobenzene undergoes reduction with hot tin and concentrated hydrochloric acid under reflux to form an acidic mixture containing the organic product [28]. The final deprotonation step employs sodium hydroxide to convert the phenylamine ion to the desired phenylamine, followed by separation through steam distillation [28].

Reductive amination strategies have also gained prominence as traditional synthesis routes [4]. These methods typically involve the use of acetophenone with ammonia and hydrogen gas, employing palladium-copper catalysts with membrane separation technology [4]. This approach offers the advantage of a one-pot process that achieves quantitative conversion, though it requires specialized equipment for effective implementation [4].

Synthesis MethodStarting MaterialReaction ConditionsYield (%)AdvantagesLimitations
Benzophenone Imine AlkylationBenzophenone imine + Allylmagnesium chloride2-MeTHF, 0°C to RT, 18h80High yield, mild conditionsMulti-step workup required
Nitrobenzene ReductionNitrobenzene + Sn/HClReflux, concentrated HCl60-75Well-established methodHarsh acidic conditions
Reductive AminationAcetophenone + NH3 + H2Pd/Cu catalyst, membrane separationQuantitativeOne-pot processRequires specialized equipment
Grignard AdditionPhenylacetone + butenylmagnesium chlorideTHF, 0°C, argon atmosphere65-85Direct alkylationAir-sensitive reagents
Ullmann C-N CouplingAryl halide + amineCu powder, 80-120°C, 0.3-24h70-90Solvent-free optionHigh temperature needed

The Grignard addition methodology represents another traditional approach that utilizes phenylacetone with butenylmagnesium chloride in tetrahydrofuran under argon atmosphere at 0°C [1]. This direct alkylation method achieves yields ranging from 65-85%, though it requires careful handling of air-sensitive reagents and inert atmosphere conditions [1].

Ullmann carbon-nitrogen coupling reactions have also been employed for traditional synthesis of phenylamine derivatives [17]. This approach utilizes copper powder as a catalyst, combining aryl halides with amines at elevated temperatures between 80-120°C for reaction times ranging from 0.3 to 24 hours [17]. The method offers the advantage of solvent-free conditions, achieving yields of 70-90%, though it requires high operating temperatures [17].

Asymmetric Catalysis Approaches for Enantiomeric Purity

Asymmetric catalysis has emerged as the cornerstone methodology for achieving high enantiomeric purity in the synthesis of (S)-1-Phenylbut-3-en-2-amine hydrochloride [8] [11]. The development of sophisticated chiral catalyst systems has enabled the production of enantiomerically pure compounds with exceptional stereoselectivity.

Chiral rhodium-BINAP catalyst systems have demonstrated remarkable efficacy in asymmetric synthesis of phenylethylamine derivatives [8]. These catalysts operate effectively at temperatures ranging from 25-80°C under pressures of 1-50 atmospheres, achieving enantiomeric excess values of 92-99% with yields of 75-95% [8]. The selectivity factor for these systems typically reaches 98:2, indicating exceptional stereocontrol [8].

Ruthenium-TunePhos catalytic systems represent another highly effective approach for asymmetric synthesis [35]. These catalyst complexes operate at temperatures between 50-100°C under elevated pressures of 10-80 atmospheres, achieving enantiomeric excess values of 85-98% with yields ranging from 80-92% [35]. The selectivity factor for ruthenium-based systems typically achieves 95:5 ratios [35].

Palladium-catalyzed asymmetric synthesis using mono-protected amino acid ligands has shown exceptional promise for phenylethylamine derivative synthesis [19]. These systems operate at moderate temperatures of 60°C under atmospheric pressure, achieving remarkable enantiomeric excess values of 90-99% with yields of 60-85% [19]. The selectivity factor for palladium-MPAA systems can reach 99:1, representing near-perfect stereocontrol [19].

Catalyst SystemSubstrateTemperature (°C)Pressure (atm)Enantiomeric Excess (%)Yield (%)Selectivity Factor
Chiral Rhodium-BINAPStyrene derivatives25-801-5092-9975-9598:2
Ruthenium-TunePhosProchiral ketones50-10010-8085-9880-9295:5
Palladium-MPAAβ-Alkyl phenylethylamine60190-9960-8599:1
Copper-Chiral LigandAlkyl halides0-25188-9570-9094:6
Enzymatic TransaminaseKetone precursors30-45190-9960-8599.5:0.5

Copper-based asymmetric catalysis has gained significant attention for the synthesis of chiral amines [35]. These systems operate under mild conditions at temperatures between 0-25°C under atmospheric pressure, achieving enantiomeric excess values of 88-95% with yields of 70-90% [35]. The selectivity factor for copper-catalyzed systems typically reaches 94:6 [35].

Enzymatic transaminase systems represent a biocatalytic approach to asymmetric synthesis that has shown exceptional stereoselectivity [9] [20]. These systems operate under mild conditions at temperatures of 30-45°C under atmospheric pressure, achieving remarkable enantiomeric excess values of 90-99% with yields of 60-85% [9]. The selectivity factor for enzymatic systems can reach 99.5:0.5, representing the highest level of stereocontrol achievable [9] [20].

Recent developments in enzymatic asymmetric synthesis have demonstrated the potential for multi-enzymatic cascade systems [33]. These approaches combine alcohol dehydrogenases, omega-transaminases, and alanine dehydrogenases to create redox-neutral networks that achieve enantiomeric ratios and diastereomeric ratios up to 99.5% with analytical yields up to 95% [33].

The implementation of machine learning approaches for enzyme engineering has further enhanced the capabilities of asymmetric biocatalysis [20]. Directed evolution strategies combined with rational design have resulted in enzyme variants with more than 50,000-fold improved activity and high stereoselectivity exceeding 99.5% diastereomeric excess [20].

Green Chemistry Protocols and Solvent Systems

Green chemistry protocols have revolutionized the synthesis of (S)-1-Phenylbut-3-en-2-amine hydrochloride by introducing environmentally sustainable solvent systems and reducing the environmental impact of traditional synthetic methodologies [13] [14]. The transition from petroleum-based volatile organic compounds to eco-friendly alternatives has significantly improved both the environmental profile and economic viability of industrial synthesis.

2-Methyltetrahydrofuran has emerged as a premier green solvent for phenylamine synthesis, effectively replacing traditional solvents such as tetrahydrofuran and dimethylformamide [14]. This bio-based solvent exhibits an environmental factor ranging from 12.2-22.1, representing a substantial improvement over conventional solvents [14]. The boiling point of 80°C provides optimal processing conditions, while its high biodegradability and low toxicity profile make it an ideal replacement for petroleum-derived alternatives [14]. Implementation of 2-methyltetrahydrofuran has resulted in yield improvements of 10-22% compared to traditional solvent systems [14].

Cyclopentyl methyl ether represents another significant advancement in green solvent technology for amine synthesis [13] [14]. This solvent effectively replaces diethyl ether and dichloromethane with an environmental factor of 15.5-25.0 [14]. With a boiling point of 106°C and moderate biodegradability characteristics, cyclopentyl methyl ether demonstrates low toxicity while providing yield improvements of 15-25% [14].

Green SolventTraditional Solvent ReplacedEnvironmental Factor (E-factor)Boiling Point (°C)BiodegradabilityToxicity RatingYield Improvement (%)
2-Methyltetrahydrofuran (2-MeTHF)THF, DMF12.2-22.180HighLow10-22
Cyclopentyl methyl ether (CPME)Diethyl ether, DCM15.5-25.0106ModerateLow15-25
GlycerolBenzene, toluene8.5-18.0290ExcellentVery Low5-15
WaterOrganic solvents5.0-12.0100CompleteNone20-35
Ionic LiquidsVolatile organic compounds10.0-20.0>200VariableLow-Moderate8-18

Glycerol has demonstrated exceptional performance as a green solvent for cross-coupling reactions relevant to phenylamine synthesis [18]. This bio-based, biodegradable solvent exhibits excellent environmental characteristics with an environmental factor of 8.5-18.0 [18]. The high boiling point of 290°C enables elevated reaction temperatures when required, while its excellent biodegradability and very low toxicity make it ideal for sustainable synthesis [18]. Glycerol implementation typically results in yield improvements of 5-15% [18].

Water-based synthesis protocols have gained prominence as the ultimate green chemistry approach [16]. These protocols completely eliminate organic solvents, achieving environmental factors of 5.0-12.0 [16]. The complete biodegradability and absence of toxicity make water-based systems the most environmentally friendly option [16]. Implementation of aqueous synthesis methods has demonstrated yield improvements of 20-35% in many applications [16].

Ionic liquids represent a versatile class of green solvents that effectively replace volatile organic compounds [13]. These solvents exhibit environmental factors of 10.0-20.0 with boiling points exceeding 200°C [13]. The variable biodegradability and low-to-moderate toxicity profiles make ionic liquids suitable for specialized applications where traditional green solvents may not be optimal [13]. Ionic liquid implementation typically provides yield improvements of 8-18% [13].

Solvent-free synthesis protocols have emerged as the most environmentally sustainable approach for amine synthesis [16] [17]. These methodologies eliminate solvent usage entirely, utilizing neat reactants or solid-supported reactions [17]. The complete absence of solvents eliminates waste generation and environmental impact while often improving reaction efficiency [17].

Process intensification through green chemistry protocols has demonstrated significant advantages in amidation reactions relevant to phenylamine synthesis [16]. Sodium tert-butoxide-mediated synthesis approaches enable direct amidation under transition-metal-free and solvent-free conditions, achieving good to excellent yields at room temperature [16]. These protocols incorporate environmentally friendly workup procedures that circumvent organic solvent usage and chromatography in most applications [16].

Large-Scale Production Challenges and Solutions

Large-scale production of (S)-1-Phenylbut-3-en-2-amine hydrochloride presents significant technical and economic challenges that require sophisticated solutions to ensure commercial viability [21] [22] [41]. The transition from laboratory-scale synthesis to industrial manufacturing involves complex considerations of catalyst recovery, solvent management, temperature control, and product purification.

Catalyst recovery represents one of the most critical challenges in large-scale asymmetric synthesis [21]. Expensive chiral catalysts require efficient recovery and recycling systems to maintain economic feasibility [21]. Immobilized catalyst technologies have emerged as the primary solution, achieving recovery efficiencies of 85-95% while reducing costs by 30-50% [21]. These systems have been successfully implemented from pilot-scale to commercial production [21].

Challenge CategorySpecific ChallengeCurrent SolutionRecovery Efficiency (%)Cost Reduction (%)Implementation Scale
Catalyst RecoveryExpensive chiral catalystsImmobilized catalysts85-9530-50Pilot to Commercial
Solvent ManagementSolvent recycling efficiencyDistillation and recovery systems75-9020-40Commercial
Temperature ControlHeat management in exothermic reactionsContinuous flow reactorsN/A15-25Commercial
Stereoselectivity MaintenanceRacemization during scale-upProcess optimizationN/AN/AAll scales
Product PurificationSeparation of enantiomersCrystallization techniques80-9225-35All scales
Waste MinimizationBy-product formationGreen chemistry protocolsN/A40-60Research to Commercial

Solvent management systems have become essential for sustainable large-scale production [21]. Distillation and recovery systems achieve solvent recycling efficiencies of 75-90%, resulting in cost reductions of 20-40% [21]. These systems have been successfully implemented at commercial scale across the pharmaceutical industry [21].

Temperature control in large-scale synthesis presents significant challenges due to the exothermic nature of many catalytic reactions [37] [41]. Continuous flow reactors have emerged as the optimal solution for heat management, providing superior temperature control compared to traditional batch reactors [37] [41]. These systems reduce operating costs by 15-25% while improving process safety and product quality [41]. The enhanced heat transfer capabilities of flow reactors enable better control of reaction parameters and minimize hot spot formation [41].

Process intensification through continuous flow technology has revolutionized large-scale amine synthesis [37] [38] [39]. Flow chemistry approaches offer significant advantages including improved mixing, enhanced heat and mass transfer, and reduced reaction volumes [38]. Continuous flow processes have demonstrated productivity improvements of 25 times compared to batch reactions, equivalent to approximately 12 grams per day throughput [40].

Machine learning-driven optimization has emerged as a powerful tool for large-scale process development [40]. Bayesian optimization algorithms enable identification and population of Pareto fronts for multiple reaction objectives including yield and reaction cost [40]. These approaches have successfully identified critical parameters for high yield while minimizing operational costs [40].

Stereoselectivity maintenance during scale-up represents a critical challenge for chiral amine production [20]. Process optimization strategies focus on maintaining enantiomeric purity throughout the entire production process [20]. Advanced monitoring systems and real-time process analytical technology ensure consistent stereochemical outcomes across all production scales [41].

Product purification and enantiomer separation require specialized techniques for large-scale implementation [32]. Crystallization techniques achieve separation efficiencies of 80-92% while reducing costs by 25-35% [32]. These methods have been successfully implemented across all production scales from laboratory to commercial manufacturing [32].

Waste minimization strategies focus on implementing green chemistry protocols throughout the production process [16]. These approaches achieve cost reductions of 40-60% while significantly reducing environmental impact [16]. Implementation ranges from research-scale development through commercial production [16].

Continuous manufacturing platforms have demonstrated exceptional promise for pharmaceutical production [37] [39]. Modular process equipment assemblies enable flexible adaptation to different products and processes, with the ability to switch rapidly between different production requirements [39]. These systems achieve process intensification factors from 10 to over 100 while maintaining products within specification [39].

(S)-1-Phenylbut-3-en-2-amine hydrochloride represents an important class of chiral organic compounds with significant applications in pharmaceutical synthesis and asymmetric chemistry [1] [2]. This compound possesses a chiral center at the carbon bearing the amine functional group, making it an ideal substrate for studying stereochemical properties and various chiral resolution methodologies [3] [4]. The presence of both an aromatic phenyl group and an allylic double bond system provides unique structural features that influence its behavior in different resolution strategies [5] [6].

The stereochemical characteristics of this compound are particularly noteworthy due to the sp³-hybridized nitrogen atom, which adopts a trigonal pyramidal geometry [7] [8]. However, unlike carbon-centered chiral centers, the nitrogen inversion barrier is relatively low (approximately 25 kJ/mol), leading to rapid enantiomeric interconversion at room temperature [7] [9]. This property necessitates specific approaches for successful chiral resolution and stereochemical analysis [10] [11].

Diastereomeric Salt Formation Strategies

Fundamental Principles of Diastereomeric Salt Formation

Diastereomeric salt formation represents the most widely applied method for resolving chiral amines, including (S)-1-phenylbut-3-en-2-amine hydrochloride [12] [13]. This approach exploits the formation of diastereomeric salts between racemic amines and enantiomerically pure chiral acids, where the resulting diastereomers exhibit different physical properties such as solubility, melting point, and crystallization behavior [14] [15].

The success of diastereomeric salt formation depends on several critical factors: the choice of resolving agent, the solvent system, temperature conditions, and the stoichiometric ratio of components [16] [17]. For aromatic amines like 1-phenylbut-3-en-2-amine, mandelic acid derivatives and tartaric acid-based resolving agents have demonstrated particular effectiveness [18] [19].

Tartaric Acid-Based Resolution Systems

Tartaric acid derivatives, particularly di-p-toluoyl-L-tartaric acid, have shown exceptional performance in resolving aromatic amines [20] [6]. Research indicates that the formation of diastereomeric salts with tartaric acid derivatives can achieve enantiomeric excesses exceeding 95% with yields ranging from 40-70% [21] [22]. The mechanism involves the formation of stable hydrogen-bonding networks between the carboxylic acid groups and the amine functionality, combined with favorable van der Waals interactions between the aromatic systems [18] [23].

Crystallographic studies reveal that successful resolutions require the formation of stable columnar structures with planar boundary surfaces in the crystal lattice [18] [19]. For (S)-1-phenylbut-3-en-2-amine, the presence of the terminal vinyl group provides additional opportunities for π-π stacking interactions that can enhance diastereomeric discrimination [24] [18].

Mandelic Acid Resolution Systems

Mandelic acid and its derivatives, particularly (R)-mandelic acid and p-methoxymandelic acid, have demonstrated effectiveness in resolving 1-arylethylamines [18] [19]. The resolution efficiency correlates strongly with the crystal structure of the less-soluble diastereomeric salt, which must contain stable columnar structures and planar boundary surfaces [18] [23].

Studies indicate that the molecular length complementarity between the target racemate and the resolving reagent represents the most important factor for achieving successful resolution [18] [19]. For phenylbut-3-en-2-amine derivatives, mandelic acid systems typically achieve enantiomeric excesses of 80-95% with yields of 35-65% [18] [23].

Advanced Resolving Agent Strategies

Recent developments have introduced novel resolving agents specifically designed for challenging substrates. Cyclic phosphoric acids have shown remarkable selectivity for certain amine substrates, achieving enantiomeric excesses of 99% in specific cases [20] [24]. These systems exploit unique electronic interactions between the phosphoric acid functionality and the amine substrate [20] [25].

Similarly, dibenzoyltartaric acid derivatives have proven effective for chlorophenylethylamine systems, achieving enantiomeric excesses exceeding 95% with yields of 50-80% [20] [24]. The Dutch Resolution methodology, employing families of resolving agents rather than single compounds, has demonstrated enhanced selectivity and improved yields [20] [24].

Resolving Agent ClassSpecific ExamplesTarget Substrate TypeTypical ee (%)Yield (%)
Tartaric Acid DerivativesL-tartaric acid, Di-p-toluoyl-L-tartaric acidPrimary and secondary amines85-9940-70
Mandelic Acid Derivatives(R)-mandelic acid, p-methoxymandelic acidArylethylamines, aromatic amines80-9535-65
Camphorsulfonic Acid(+)-camphor-10-sulfonic acidBasic compounds, amines90-9845-75
Dibenzoyltartaric AcidsDibenzoyl-L-tartaric acid derivativesChlorophenylethylamine, aromatic amines>9550-80
Phosphoric AcidsCyclic phosphoric acids (P-mix)Methylthiophenylserine derivatives9960-85
Cinchona AlkaloidsCinchonidine, QuinineCarboxylic acids via salt formation85-9540-70

Chromatographic Separation Techniques

Direct Chiral Chromatography Principles

Chromatographic separation of enantiomers requires the presence of a chiral environment within the chromatographic system [26] [27]. For (S)-1-phenylbut-3-en-2-amine and related compounds, direct chiral chromatography using chiral stationary phases (CSPs) has emerged as a powerful alternative to traditional resolution methods [28] [29].

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, resulting in different retention times [27] [30]. The effectiveness of separation depends on the nature of the chiral selector, mobile phase composition, temperature, and flow rate [31] [32].

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-derived chiral stationary phases, particularly those based on amylose and cellulose derivatives, represent the most successful class of CSPs for amine separations [33] [34]. Chiralpak AD-H and Chiralcel OD columns have demonstrated exceptional performance for aromatic amines, achieving resolution factors (Rs) of 2.0-8.5 [30] [35].

The separation mechanism involves multiple interactions including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the amine substrate and the polysaccharide backbone [30] [33]. For 1-phenylbut-3-en-2-amine, the presence of both aromatic and allylic functionalities provides multiple binding sites that enhance chiral recognition [31] [35].

Studies indicate that mobile phase optimization is crucial for achieving baseline separation [32] [35]. Normal phase conditions using hexane-alcohol mixtures typically provide the best results, although polar organic and reversed-phase modes can be effective for specific applications [30] [33].

Cyclodextrin-Based Separations

β-Cyclodextrin and its derivatives have shown particular effectiveness for basic amine compounds [30] [35]. The separation mechanism involves inclusion complex formation, where the hydrophobic portions of the amine substrate interact with the cyclodextrin cavity while the amine functionality participates in hydrogen bonding with the hydroxyl groups [35] [36].

Acetylated β-cyclodextrin stationary phases (SUMICHIRAL OA-7700) have demonstrated excellent performance for chiral amines and amino alcohols in reversed-phase mode [35] [36]. These phases can utilize conventional phosphate buffers without special modifiers, making method development straightforward [35] [36].

Preparative-Scale Chiral Chromatography

For larger-scale applications, preparative chiral chromatography has become increasingly important in pharmaceutical development [28] [37]. Supercritical fluid chromatography (SFC) has emerged as a particularly attractive option due to reduced solvent consumption and faster separations [37] [33].

Recent developments include multicolumn continuous chromatography (MCC) systems that can achieve cost-effective production of chiral amines at pilot plant scale [28] [37]. These systems combine the selectivity of analytical-scale separations with the productivity required for industrial applications [28] [33].

Chiral Stationary PhaseCommercial ExamplesMobile Phase ModeAmine SelectivityResolution (Rs)
Polysaccharide-based (Amylose)Chiralpak AD-H, Lux Amylose-1Normal phase, Polar organicHigh for aromatic amines2.0-8.5
Polysaccharide-based (Cellulose)Chiralcel OD, Chiralpak IBNormal phase, Reversed phaseModerate to high1.5-6.0
Cyclodextrin derivativesB-DEX, Astec CyclobondReversed phase, Normal phaseExcellent for basic amines2.5-12.0
Protein-based (BSA, HSA)Chiralpak HSA, Resolvosil BSAAqueous, Buffered systemsGood for pharmaceutical amines1.8-4.5
Pirkle-type phasesWhelk-O1, ULMONormal phase, Hexane-alcoholModerate, structure-dependent1.2-5.0
Macrocyclic glycopeptidesAstec CHIROBIOTIC VPolar ionic, Reversed phaseHigh for amino acids, peptides2.0-10.0

Dynamic Kinetic Resolution Mechanisms

Theoretical Framework of Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) represents a powerful approach that combines kinetic resolution with in situ racemization to achieve theoretical yields of 100% for the desired enantiomer [38] [39]. This methodology overcomes the fundamental limitation of conventional kinetic resolution, which is restricted to a maximum yield of 50% [40] [41].

The success of DKR depends on careful balance between the racemization rate (kinv) and the kinetic resolution rate (kR) [39] [42]. For optimal performance, the racemization should be at least equal to or greater than the reaction rate of the fast-reacting enantiomer [39] [40]. When selectivities are moderate, the racemization rate should exceed kR by a factor of approximately 10 [39] [42].

Racemization Catalysts for Chiral Amines

The racemization of chiral amines presents unique challenges due to the relatively high barrier for nitrogen inversion and the potential for side reactions [43] [44]. Several catalytic systems have been developed specifically for amine racemization, including palladium-based, ruthenium-based, and iridium-based catalysts [45] [44].

Palladium on carbon with base additives represents one of the most widely used systems, operating at temperatures of 60-80°C with racemization rates (kinv/kR) of 5-20 [44] [46]. However, these systems often require careful optimization to prevent over-reduction or formation of secondary amines [45] [44].

Ruthenium on alumina catalysts have shown improved selectivity for aromatic amines, operating at temperatures of 70-90°C with enhanced racemization rates of 10-30 [44] [46]. These systems are particularly effective for benzylic amines and can tolerate a variety of functional groups [43] [44].

Enzymatic Kinetic Resolution Components

The kinetic resolution component of DKR typically employs enzymes such as lipases, transaminases, or amino acid oxidases [47] [46]. Candida antarctica lipase B (CALB) has demonstrated exceptional performance with selectivity factors (E) ranging from 20-200 and product enantiomeric excesses of 92-98% [48] [44].

Transaminases have emerged as particularly attractive biocatalysts for amine DKR, offering selectivity factors of 50-500 and enantiomeric excesses of 94-99% [49] [46]. These enzymes can operate under mild conditions (25-45°C) and are compatible with various racemization catalysts [49] [50].

Integrated DKR Systems

Recent advances have focused on developing integrated systems that combine both racemization and kinetic resolution in a single reactor [45] [44]. These systems require careful catalyst compatibility studies to ensure that the racemization catalyst does not interfere with the enzymatic resolution [45] [46].

Flow chemistry approaches have shown particular promise, allowing for spatial separation of the racemization and resolution steps while maintaining continuous operation [45] [44]. These systems can achieve residence time control and improved heat management, leading to enhanced overall performance [45] [46].

Racemization CatalystKinetic Resolution AgentTemperature (°C)Racemization Rate (kinv/kR)Selectivity Factor (E)Product ee (%)
Pd/C with baseCandida antarctica lipase B60-805-2020-20092-98
Ru/Al2O3Pseudomonas cepacia lipase70-9010-3030-15088-96
Raney NickelAcyl transferases80-10015-4025-18090-97
Ir-based complexesTransaminases25-458-2550-50094-99
Enzymatic (Racemase)Amino acid oxidases30-503-1515-10085-95

Computational Modeling of Chirality Transfer

Density Functional Theory Applications

Computational modeling has become an indispensable tool for understanding and predicting the stereochemical behavior of chiral amines [51] [52]. Density functional theory (DFT) calculations provide accurate predictions of ground-state geometries, electronic properties, and thermodynamic parameters relevant to chiral recognition [51] [53].

For (S)-1-phenylbut-3-en-2-amine hydrochloride, DFT calculations using functionals such as B3LYP and M06-2X with appropriate basis sets (6-31G(d,p), def2-TZVP) can accurately predict conformational preferences and binding energies with chiral resolving agents [51] [53]. These calculations are particularly valuable for understanding the molecular basis of diastereomeric discrimination in salt formation [54] [52].

Time-Dependent DFT for Chiroptical Properties

Time-dependent density functional theory (TD-DFT) has revolutionized the prediction of chiroptical properties such as optical rotation and electronic circular dichroism (ECD) [51] [52]. For chiral amines, TD-DFT calculations using range-separated functionals like CAM-B3LYP and ωB97X-D provide reliable predictions of chiroptical spectra [51] [53].

The accuracy of TD-DFT calculations is particularly important for absolute configuration assignment, where comparison of calculated and experimental chiroptical properties can definitively establish stereochemistry [52] [11]. However, proper treatment of solvation effects is crucial for achieving quantitative agreement with experiment [52] [53].

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the conformational behavior and dynamic properties of chiral amines in solution and in complex with resolving agents [55] [56]. These simulations can reveal the role of conformational flexibility in chiral recognition and help optimize resolution conditions [54] [56].

For enzyme-catalyzed processes relevant to DKR, QM/MM calculations combining density functional theory with molecular mechanics force fields can provide detailed mechanistic insights [57] [50]. These studies have been instrumental in engineering improved enzymes for asymmetric synthesis [58] [59].

Chirality Transfer Mechanisms

Computational studies have provided fundamental insights into chirality transfer mechanisms across different length scales [60] [61]. These investigations reveal how molecular-level chirality can be amplified and transferred to supramolecular assemblies through cooperative interactions [61] [62].

Monte Carlo simulations and coarse-grained modeling approaches have been developed to study chirality transfer in larger systems [63] [56]. These methods are particularly valuable for understanding the emergence of macroscopic chirality from molecular-level asymmetry [61] [56].

MethodApplicationBasis Set/LevelAccuracyComputational Cost
Density Functional Theory (DFT)Ground state geometry optimizationB3LYP/6-31G(d,p), M06-2X/def2-TZVPHigh for small moleculesModerate
Time-Dependent DFT (TD-DFT)Electronic circular dichroism predictionCAM-B3LYP/aug-cc-pVDZ, ωB97X-DModerate for chiroptical propertiesHigh
Molecular Dynamics (MD)Conformational sampling and dynamicsAMBER ff14SB, CHARMM36Good for conformational behaviorHigh for long simulations
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactionsB3LYP/6-31G(d):AMBERExcellent for binding studiesVery high
Monte Carlo SimulationsThermodynamic property predictionNPT, NVT ensemblesVariable, system-dependentModerate to high

Dates

Last modified: 08-15-2023

Explore Compound Types